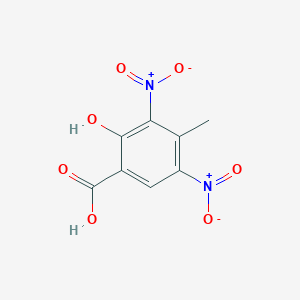
2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid is an aromatic compound with the molecular formula C8H6N2O7. It is a derivative of benzoic acid, characterized by the presence of hydroxyl, methyl, and nitro groups. This compound is known for its yellow crystalline appearance and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid can be synthesized through the nitration of 4-methylphenol (p-cresol). The nitration process involves the reaction of p-cresol with a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions typically include maintaining a low temperature to control the rate of nitration and prevent over-nitration. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The industrial process also includes steps for the safe handling and disposal of hazardous reagents and by-products.
化学反应分析
Types of Reactions
2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group.
Reduction: The nitro groups can be reduced to amino groups under specific conditions.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of this compound derivatives with carboxyl groups.
Reduction: Formation of 2-hydroxy-4-methyl-3,5-diaminobenzoic acid.
Substitution: Formation of halogenated derivatives of this compound.
科学研究应用
2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme reactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and corrosion inhibitors.
作用机制
The mechanism of action of 2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the nitro groups can participate in electron-withdrawing interactions. These interactions influence the compound’s reactivity and its ability to act as an intermediate in various chemical reactions.
相似化合物的比较
Similar Compounds
3,5-Dinitrobenzoic acid: Similar structure but lacks the hydroxyl and methyl groups.
2-Hydroxy-3,5-dinitrobenzoic acid: Similar structure but lacks the methyl group.
4-Methyl-3,5-dinitrobenzoic acid: Similar structure but lacks the hydroxyl group.
Uniqueness
2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid is unique due to the presence of both hydroxyl and methyl groups, which enhance its reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a broader range of chemical reactions and applications compared to its similar counterparts.
属性
分子式 |
C8H6N2O7 |
|---|---|
分子量 |
242.14 g/mol |
IUPAC 名称 |
2-hydroxy-4-methyl-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C8H6N2O7/c1-3-5(9(14)15)2-4(8(12)13)7(11)6(3)10(16)17/h2,11H,1H3,(H,12,13) |
InChI 键 |
RETYNXIZDXSBKL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])O)C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Methylphenyl)sulfonyl]-5-nitro-2,3-dihydro-1h-isoindole](/img/structure/B14748026.png)
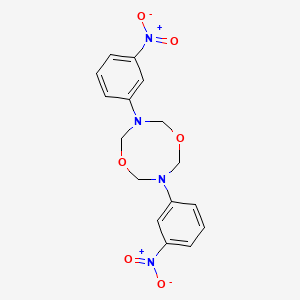
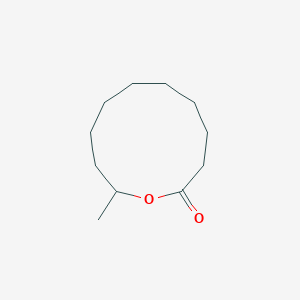
![2-Amino-3,7-dihydro-5-iodo-7-|A-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14748047.png)
![1-[(23S)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl]-3-[(23R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl]propan-2-one](/img/structure/B14748050.png)
![2-[(1E,3E,5Z)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-3-[6-oxo-6-(prop-2-ynylamino)hexyl]-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B14748052.png)
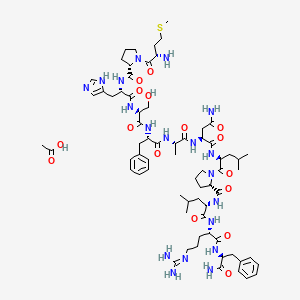
![1,2,7-Triazaspiro[4.4]nonane](/img/structure/B14748064.png)
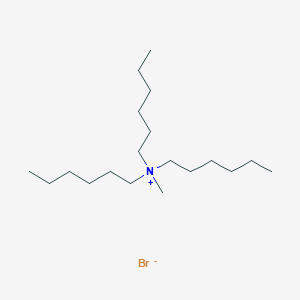
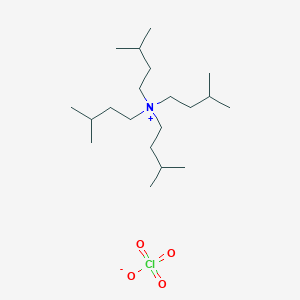
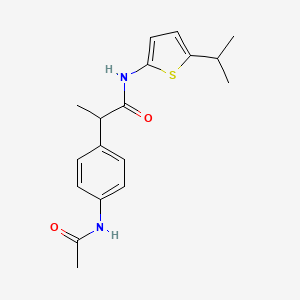
![2,2'-Methylenebis[4-methyl-6-(2-methylbutan-2-yl)phenol]](/img/structure/B14748101.png)
![ethyl 5-amino-4-(2-chlorophenyl)-2,7,7-trimethyl-4,6,8,9-tetrahydro-1H-benzo[b][1,8]naphthyridine-3-carboxylate](/img/structure/B14748107.png)
![1-prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14748109.png)
